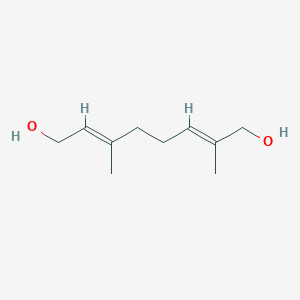

8-Hydroxygeraniol

Description

(6E)-8-hydroxygeraniol has been reported in Cistanche tubulosa, Cistanche phelypaea, and other organisms with data available.

See also: Acai fruit pulp (part of).

Properties

IUPAC Name |

(2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREUOUJFXMCMSJ-TXFIJWAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC=C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC/C=C(\C)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26488-97-1 | |

| Record name | (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26488-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-2,6-octadiene-1,8-diol, (2E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans,trans-2,6-Dimethyl-2,6-octadiene-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WX29M860A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, also widely known by its synonym 8-hydroxygeraniol, is an acyclic monoterpenoid diol. This compound is a key intermediate in the biosynthesis of a vast array of pharmaceutically important terpenoid indole alkaloids, such as vinblastine and vincristine, which are used in cancer chemotherapy.[1] Its strategic position in these biosynthetic pathways makes it a compound of significant interest to researchers in natural product synthesis, metabolic engineering, and drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, detailed experimental protocols for its synthesis, and an examination of its role in biological pathways.

Chemical and Physical Properties

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a light yellow oil at room temperature.[2] A summary of its key chemical and physical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| Appearance | Light yellow oil | [2] |

| Boiling Point | 288.8 °C at 760 mmHg | LookChem |

| Flash Point | 133.5 °C | LookChem |

| Melting Point | Not reported (is an oil at 23 °C) | [2] |

Chromatographic and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 26488-97-1 | [2] |

| IUPAC Name | (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol | [1] |

| Synonyms | This compound, (E,E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, trans,trans-2,6-Dimethyl-2,6-octadiene-1,8-diol | [2] |

Solubility

While quantitative solubility data is limited, based on its chemical structure and the solvents used in its synthesis and purification, its solubility profile can be inferred.

| Solvent | Solubility |

| Water | Slightly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Diethyl ether | Soluble |

| Ethyl acetate | Soluble |

| Dichloromethane | Soluble |

| Hexanes | Soluble (in mixtures with more polar solvents) |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. The following data has been reported for the synthesized compound.[2]

¹H NMR (500 MHz, CDCl₃) δ (ppm): 5.41–5.34 (m, 2H), 4.14 (d, J = 6.9 Hz, 2H), 3.98 (s, 2H), 2.17 (dt, J = 7.5, 7.1 Hz, 2H), 2.09–2.04 (m, 2H), 1.67 (s, 3H), 1.65 (s, 3H), 1.44 (br s, 2H).[2]

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 139.1, 135.3, 125.6, 123.9, 68.9, 59.4, 39.1, 25.8, 16.3, 13.8.[2]

Infrared (film) ν (cm⁻¹): 3307, 2916, 2859, 1669, 999.[2]

High-Resolution Mass Spectrometry (HRMS-APCI): m/z [M + H]⁺ calculated for C₁₀H₁₉O₂⁺ 171.1380, found 171.1375.[2]

Experimental Protocols

Chemical Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol

A convenient, two-step chemical synthesis from geranyl acetate has been developed, which allows for the multigram-scale preparation of the target compound.[2]

Step 1: Synthesis of (2E,6E)-8-hydroxygeranyl acetate

-

Reaction Setup: A flame-dried 1000 mL round-bottom flask equipped with a magnetic stir bar is charged with selenium dioxide (SeO₂, 0.4 equivalents). The flask is sealed with a rubber septum and placed under a nitrogen atmosphere.

-

Addition of Reagents: Dichloromethane (CH₂Cl₂) is added via cannula, followed by geranyl acetate (1.0 equivalent) and tert-butyl hydroperoxide solution (5.5 M in decane, 3.1 equivalents) via syringe.

-

Reaction: The mixture is stirred at 23 °C for 1.5 hours.

-

Workup: Deionized water, brine, and ethyl acetate are added to the flask. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (2E,6E)-8-hydroxygeranyl acetate.

Step 2: Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol

-

Reaction Setup: A flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar is charged with (2E,6E)-8-hydroxygeranyl acetate (1.0 equivalent) and methanol.

-

Reaction: Potassium carbonate (K₂CO₃, 1.2 equivalents) is added in one portion, and the mixture is stirred at 23 °C for 2.5 hours.

-

Workup: The solvent is removed under reduced pressure. Deionized water is added to the residue, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a 1:1 mixture of hexanes and ethyl acetate as the eluent to yield (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol as a light yellow oil (83% yield).[2]

Below is a graphical representation of the experimental workflow for the chemical synthesis.

Caption: Chemical synthesis workflow for (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.

Biological Significance and Signaling Pathways

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a naturally occurring monoterpenoid found in various plants, including Cistanche tubulosa and Catharanthus roseus. Its primary biological significance lies in its role as a key intermediate in the biosynthesis of secoiridoids and terpenoid indole alkaloids.

The biosynthesis of this diol begins with geraniol. In a crucial step, the enzyme geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of geraniol at the C-10 position to produce (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. This enzymatic transformation is a committed step in the pathway leading to the production of a wide range of complex and medicinally valuable natural products.

The biosynthetic pathway is depicted in the diagram below.

Caption: Biosynthetic pathway of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.

Conclusion

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a pivotal molecule in the realm of natural product chemistry and biosynthesis. Its well-characterized chemical properties, coupled with a robust and scalable synthetic route, provide researchers with the necessary tools to explore its full potential. A thorough understanding of its role in the intricate biosynthetic pathways of medicinal plants opens up avenues for metabolic engineering and the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for professionals engaged in these exciting fields of research.

References

Unveiling the Presence of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, a monoterpenoid diol also known as 8-hydroxygeraniol, is a naturally occurring phytochemical found in a variety of plant species. This compound serves as a crucial precursor in the biosynthesis of complex and medicinally important molecules, particularly monoterpenoid indole alkaloids (MIAs). This technical guide provides a comprehensive overview of the natural occurrence of this diol, its biosynthetic pathway, and the analytical methodologies for its quantification, tailored for professionals in research and drug development.

Natural Occurrence

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol has been identified in several medicinal and aromatic plants. Its presence is often associated with the plant's secondary metabolism and defense mechanisms. Notable plant species reported to contain this compound include:

-

Cistanche tubulosa and Cistanche phelypaea : These desert plants, used in traditional Chinese medicine, are known to contain this compound.[1]

-

Catharanthus roseus (Madagascar Periwinkle) : This plant is a significant source of anticancer MIAs, and this compound is a key intermediate in their biosynthesis.[2]

-

Centaurium erythraea (Common Centaury) : This medicinal herb has also been reported to contain (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.

-

Mangifera indica (Mango) : The presence of this diol has been reported in mango.

-

Zingiber officinale (Ginger) : This widely used spice and medicinal plant is another natural source of this compound.

While the presence of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is established in these species, quantitative data on its concentration in different plant tissues is not extensively reported in publicly available literature. Further research is required to determine the specific concentrations and distribution of this compound within these plants.

Biosynthesis and Signaling Pathways

The biosynthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is an integral part of the larger terpenoid biosynthesis pathway in plants. It serves as a critical intermediate in the formation of iridoids, which are precursors to MIAs.

Biosynthetic Pathway

The primary pathway for the formation of this compound involves the following key steps:

-

Geraniol Synthesis : The pathway begins with the synthesis of geraniol, a monoterpene alcohol.

-

Hydroxylation : Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by the enzyme geraniol 8-hydroxylase (G8H) . This enzymatic step is crucial for the formation of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.

-

Further Conversion : The newly formed this compound is then further oxidized by This compound dehydrogenase to produce 8-oxogeranial. This compound then enters the downstream pathway for the synthesis of iridoids and subsequently, MIAs.

Signaling Pathways

The biosynthesis of MIAs, and by extension the production of precursors like this compound, is known to be regulated by various signaling molecules, often in response to environmental stimuli or stress. Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are key regulators. Elicitation of plant cell cultures with these signaling molecules has been shown to induce the expression of genes involved in the MIA biosynthetic pathway, leading to increased production of the final alkaloid products. This suggests that the activity of enzymes like geraniol 8-hydroxylase may be upregulated by these signaling cascades.

Experimental Protocols

Detailed, validated protocols for the quantitative analysis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol in plant matrices are not extensively documented. However, based on the analysis of similar monoterpenoid diols, a general workflow using gas chromatography-mass spectrometry (GC-MS) can be proposed.

General Workflow for Extraction and Quantification

Detailed Methodological Considerations

1. Sample Preparation and Extraction:

-

Plant Material: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation of the target compound. The dried material should be ground to a fine powder.

-

Extraction Solvent: Due to the diol's polarity, a moderately polar solvent such as ethyl acetate or methanol is recommended for extraction. Ultrasonic-assisted extraction or Soxhlet extraction can be employed to improve efficiency.

-

Purification: A solid-phase extraction (SPE) step may be necessary to remove interfering compounds from the crude extract. A C18 or silica-based sorbent would be appropriate.

2. Derivatization for GC-MS Analysis:

-

To improve the volatility and chromatographic behavior of the diol, derivatization is often necessary. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) is a common and effective method.

3. GC-MS Analysis:

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for the separation of silylated monoterpenoid diols.

-

Injector and Oven Program: The injector temperature should be set to ensure efficient volatilization of the derivatized analyte (e.g., 250 °C). A temperature gradient for the oven program is necessary to achieve good separation of the various components in the plant extract. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard for generating mass spectra. For quantification, selected ion monitoring (SIM) mode should be used to enhance sensitivity and selectivity. Characteristic ions for the derivatized this compound would need to be identified from its full-scan mass spectrum.

4. Quantification:

-

Internal Standard: An internal standard (e.g., a structurally similar compound not present in the plant extract, such as a deuterated analog or another monoterpenoid diol) should be added at the beginning of the extraction process to correct for losses during sample preparation and analysis.

-

Calibration Curve: A calibration curve should be prepared using a certified reference standard of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.

Conclusion

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a key plant-derived monoterpenoid with significant importance as a biosynthetic precursor to valuable pharmaceutical compounds. While its natural occurrence has been identified in several plant species, further research is needed to quantify its concentration and to develop and validate specific analytical methods for its routine analysis. The methodologies and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this important phytochemical.

References

The Putative Biosynthesis of 8-Hydroxygeraniol in Cistanche tubulosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cistanche tubulosa is a parasitic desert plant with significant value in traditional medicine. Its diverse phytochemical profile includes a range of bioactive compounds, among which are monoterpenoids and their derivatives. 8-Hydroxygeraniol, a key intermediate in the biosynthesis of iridoids, has been isolated from Cistanche tubulosa[1]. Iridoids are a large group of monoterpenoids with a wide array of pharmacological activities. Understanding the biosynthesis of this compound is therefore crucial for exploring the metabolic pathways of C. tubulosa and for the potential biotechnological production of valuable secondary metabolites. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in C. tubulosa, drawing on established knowledge of iridoid biosynthesis in other plant species and the available, though limited, data on C. tubulosa itself.

Core Biosynthesis Pathway

The biosynthesis of this compound is an integral part of the larger iridoid biosynthetic pathway. While the specific enzymes have not been fully characterized in Cistanche tubulosa, the pathway can be inferred from extensive research in other iridoid-producing plants, particularly within the order Lamiales. The pathway begins with the universal precursors of all terpenes, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) pathway in plastids.

The key steps leading to this compound are as follows:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme Geranyl Pyrophosphate Synthase (GPPS) to form geranyl pyrophosphate (GPP), the common precursor for all monoterpenes.

-

Geraniol Formation: GPP is then hydrolyzed by Geraniol Synthase (GES) to produce geraniol.

-

Hydroxylation of Geraniol: The crucial step in the formation of this compound is the regioselective hydroxylation of geraniol at the C8 position. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase known as Geraniol 8-hydroxylase (G8H). In other plants, this enzyme is typically a member of the CYP76 family.[2][3]

Following its formation, this compound is further oxidized by this compound oxidoreductase (8HGO) to 8-oxogeranial, which then undergoes cyclization to form the characteristic iridoid scaffold[4].

Putative Signaling Pathway and Experimental Workflow

Based on the established knowledge of iridoid biosynthesis, we can propose a putative pathway for this compound formation in Cistanche tubulosa. The following diagram illustrates this proposed pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) [frontiersin.org]

Stereochemistry of 2,6-Dimethyl-2,6-octadiene-1,8-diol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereochemistry of 2,6-dimethyl-2,6-octadiene-1,8-diol isomers. It covers their synthesis, spectroscopic characterization, and known biological activities, presenting data in a structured format for easy comparison and use in research and development.

Introduction to 2,6-Dimethyl-2,6-octadiene-1,8-diol Isomers

2,6-Dimethyl-2,6-octadiene-1,8-diol is a monoterpenoid diol with the molecular formula C₁₀H₁₈O₂. The presence of two double bonds at positions 2 and 6, each of which can exist in an E or Z configuration, gives rise to four possible geometric isomers. These are:

-

(2E,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol

-

(2Z,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol

-

(2E,6Z)-2,6-dimethyl-2,6-octadiene-1,8-diol

-

(2Z,6Z)-2,6-dimethyl-2,6-octadiene-1,8-diol

These isomers are of interest due to their presence in various natural sources and their potential biological activities. The stereochemistry of these molecules plays a crucial role in their chemical and biological properties.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for the known isomers of 2,6-dimethyl-2,6-octadiene-1,8-diol.

Table 1: Physicochemical Properties

| Property | (2E,6E)-Isomer | (2Z,6E)-Isomer |

| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol [1] | 170.25 g/mol |

| CAS Number | 26488-97-1[1] | 32663-40-4 |

| Synonyms | 8-hydroxygeraniol, (6E)-8-hydroxygeraniol[1] | 9-hydroxygeraniol |

Table 2: Spectroscopic Data for (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol

| Type | Data |

| ¹H NMR | Available through Sigma-Aldrich Co. LLC. |

| ¹³C NMR | Available through Sigma-Aldrich Co. LLC. |

| IR | Neat; Available through Sigma-Aldrich Co. LLC. |

| GC-MS | Main library NIST Number: 108009 |

| Kovats Retention Index | Standard polar: 2614, 2627, 2629, 2632, 2640, 2651, 2652[1] |

Experimental Protocols

This section details the methodologies for the synthesis and purification of specific isomers of 2,6-dimethyl-2,6-octadiene-1,8-diol.

Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol

The synthesis of the (2E,6E)-isomer can be achieved through the pyrolysis of 2,6-dimethyl-2,3,8-triacetoxyoctane.

Protocol:

-

Pyrolysis: Heat 2,6-dimethyl-2,3,8-triacetoxyoctane to approximately 450°C. This process yields a mixture of intermediates, with trans-2,6-dimethyl-1,3-octadien-8-yl acetate as a major product.

-

Hydrolysis: The resulting acetate intermediate is then hydrolyzed to yield the final diol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Synthesis of (2Z,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol (8-hydroxynerol)

This isomer can be synthesized from 10-hydroxynerylacetate.[2]

Protocol: [2]

-

Reaction Setup: To a solution of 10-hydroxynerylacetate (Z)-21 (146 mg, 0.69 mmol) in dry methanol (5 mL), add potassium carbonate (114 mg, 0.88 mmol).[2]

-

Reaction Execution: Stir the mixture at room temperature for 4 hours.[2]

-

Work-up: Dilute the reaction mixture with water (5 mL) and extract with diethyl ether (3 x 10 mL).[2]

-

Washing: Wash the combined organic layers successively with 0.5 M HCl (5 mL), saturated NaHCO₃ (5 mL), and brine (5 mL).[2]

-

Drying and Evaporation: Dry the organic solution and evaporate the solvent under reduced pressure.[2]

-

Purification: Purify the crude product (139 mg) by chromatography on silica gel using a hexane:ethyl acetate (1:1) solvent system to obtain (E,Z)-2,6-dimethylocta-2,6-dien-1,8-diol as a colorless oil (86 mg, 0.50 mmol, 73% yield).[2]

Biological Activity and Signaling Pathways

The trans,trans-(or (2E,6E))-isomer of 2,6-dimethyl-2,6-octadiene-1,8-diol has been reported to exhibit antimicrobial and antioxidant properties. While the precise signaling pathways are a subject of ongoing research, the proposed mechanisms of action provide a basis for further investigation.

Antimicrobial Activity

The antimicrobial effect is believed to stem from the disruption of microbial cell membrane integrity, which leads to cell lysis. This mechanism is common for various terpenoids and is a promising area for the development of new antimicrobial agents.

Antioxidant Activity

The antioxidant activity is attributed to the molecule's ability to scavenge free radicals and inhibit lipid peroxidation. This is a key feature of many natural products and is relevant for counteracting oxidative stress in biological systems.

Putative Signaling Pathway Modulation

It has been suggested that trans,trans-2,6-dimethyl-2,6-octadiene-1,8-diol may modulate signaling pathways involved in inflammation and oxidative stress. Given the known activities of other monoterpenoid diols, a plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Below is a conceptual diagram illustrating the potential inhibitory effect of (2E,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol on the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

The stereoisomers of 2,6-dimethyl-2,6-octadiene-1,8-diol represent a promising class of compounds for further investigation. The (2E,6E)-isomer, in particular, has demonstrated biological activities that warrant further exploration for applications in drug development, particularly in the areas of antimicrobial and anti-inflammatory therapies. Future research should focus on the stereoselective synthesis of all isomers, detailed spectroscopic characterization, and comprehensive biological evaluation to elucidate their structure-activity relationships and full therapeutic potential.

References

An In-depth Technical Guide to 8-Hydroxygeraniol: Physical and Chemical Properties, Synthesis, and Biosynthetic Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxygeraniol is a naturally occurring acyclic monoterpenoid that serves as a crucial intermediate in the biosynthesis of a vast array of valuable secondary metabolites, most notably the monoterpene indole alkaloids (MIAs). The structural complexity and significant pharmacological activities of MIAs, which include well-known drugs like vincristine and quinine, underscore the importance of understanding the chemistry and biology of their precursors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its chemical synthesis, and its pivotal role in the intricate biosynthetic pathways leading to medicinally important compounds.

Physical and Chemical Properties

This compound is a light yellow oil under standard conditions.[1] Its chemical structure features a C10 carbon skeleton with two hydroxyl groups and two carbon-carbon double bonds. The IUPAC name for this compound is (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol.

Tabulated Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [2] |

| Molecular Weight | 170.249 g/mol | [3] |

| Appearance | Light yellow oil | [1] |

| Boiling Point | 288.8 °C at 760 mmHg | [3] |

| Density | 0.97 g/cm³ | [3] |

| Flash Point | 133.5 °C | [3] |

| Melting Point | Not reported in the searched literature. | |

| Solubility | Soluble in diethyl ether, ethyl acetate, and dichloromethane. | [1][4] |

Spectral Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.41–5.34 | m | 2H | |

| 4.14 | d | 6.9 | 2H |

| 3.98 | s | 2H | |

| 2.17 | dt | 7.5, 7.1 | 2H |

| 2.09–2.04 | m | 2H | |

| 1.67 | s | 3H | |

| 1.65 | s | 3H | |

| 1.44 | br s | 2H |

(500 MHz, CDCl₃)[1]

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 139.1 | |

| 135.3 | |

| 125.6 | |

| 123.9 | |

| 68.9 | |

| 59.4 | |

| 39.1 | |

| 25.8 | |

| 16.3 | |

| 13.8 |

(125 MHz, CDCl₃)[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| 3307 | O-H stretch |

| 2916, 2859 | C-H stretch |

| 1669 | C=C stretch |

(Film)[1]

High-Resolution Mass Spectrometry (HRMS)

| Technique | Calculated m/z | Found m/z | Ion |

| APCI | 171.1380 | 171.1375 | [M + H]⁺ |

[1]

Experimental Protocols

Chemical Synthesis of this compound

A convenient and scalable two-step synthesis of this compound from geranyl acetate has been reported.[1][5][6] The process involves a regioselective allylic oxidation followed by deacetylation.

Step 1: Synthesis of 8-Hydroxygeranyl Acetate

This step involves the selenium dioxide-catalyzed oxidation of geranyl acetate.

Materials:

-

Geranyl acetate

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (t-BuOOH) solution (5.5 M in decane)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, a flame-dried round-bottom flask is charged with selenium dioxide (0.4 equivalents).

-

Dichloromethane is added, followed by geranyl acetate (1 equivalent) and tert-butyl hydroperoxide solution (3.1 equivalents).

-

The reaction mixture is stirred at 23 °C for 1.5 hours.

-

The reaction is quenched by the addition of deionized water, brine, and ethyl acetate.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The organic layer is washed successively with a deionized water/brine mixture, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield crude 8-hydroxygeranyl acetate.

Step 2: Synthesis of this compound

This step involves the deacetylation of 8-hydroxygeranyl acetate.

Materials:

-

8-Hydroxygeranyl acetate

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Diethyl ether

-

0.5 M aqueous Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried round-bottom flask is charged with 8-hydroxygeranyl acetate (1 equivalent) and methanol.

-

Potassium carbonate (1.2 equivalents) is added in one portion.

-

The mixture is stirred at 23 °C for 2.5 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in deionized water and transferred to a separatory funnel.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed successively with 0.5 M aqueous HCl, saturated aqueous NaHCO₃, brine, and deionized water.

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography (1:1 hexanes/EtOAc) to afford this compound as a light yellow oil.[1]

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Biosynthetic Pathway of Strictosidine from Geraniol

This compound is a key intermediate in the biosynthesis of strictosidine, the universal precursor to all monoterpene indole alkaloids.[7] The pathway begins with the hydroxylation of geraniol.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a comprehensive experimental protocol for its synthesis, and its significant role as a biosynthetic precursor. The provided data and methodologies are intended to be a valuable resource for researchers in the fields of natural product chemistry, synthetic biology, and drug development. The continued exploration of this compound and its downstream pathways holds immense potential for the discovery and sustainable production of novel, life-saving therapeutics.

References

- 1. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxy geraniol [webbook.nist.gov]

- 3. MOLBASE [key.molbase.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

8-hydroxygeraniol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-hydroxygeraniol, a pivotal intermediate in the biosynthesis of valuable monoterpene indole alkaloids (MIAs). This document details its chemical properties, synthesis, biosynthetic pathway, and relevant experimental protocols.

Core Chemical and Physical Data

This compound is a monoterpenoid alcohol that serves as a crucial precursor in the intricate biosynthetic pathways of numerous pharmaceutically important compounds.

| Property | Value | Reference |

| CAS Number | 26488-97-1 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molar Mass | 170.25 g/mol | [1] |

| IUPAC Name | (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol | [1] |

| Synonyms | 10-hydroxygeraniol | [1] |

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of secologanin, a gateway molecule to the vast family of terpene indole alkaloids.[1] The formation of this compound begins with geraniol, which is produced from the isoprenoid pathway.

The biosynthesis of this compound and its subsequent conversion are catalyzed by two key enzymes:

-

Geraniol 8-hydroxylase : This enzyme hydroxylates geraniol at the C8 position to form this compound.

-

This compound dehydrogenase : This enzyme oxidizes this compound to 8-oxogeranial, which then proceeds through several steps to form secologanin. This dehydrogenase utilizes NADP+ as a cofactor and contains zinc ions (Zn²⁺).[1]

Experimental Protocols

Chemical Synthesis of this compound from Geranyl Acetate

A common laboratory-scale synthesis of this compound involves the oxidation of geranyl acetate followed by deacetylation.

Materials:

-

Geranyl acetate

-

Selenium dioxide (SeO₂)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Oxidation of Geranyl Acetate:

-

Dissolve geranyl acetate in dichloromethane.

-

Add selenium dioxide to the solution and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 8-hydroxygeranyl acetate.

-

-

Deacetylation to this compound:

-

Dissolve the purified 8-hydroxygeranyl acetate in methanol.

-

Add potassium carbonate and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

-

Filter and concentrate the solution to obtain crude this compound.

-

Purify the final product by flash column chromatography on silica gel.

-

Enzymatic Assay for this compound Dehydrogenase

The activity of this compound dehydrogenase can be determined by monitoring the reduction of NADP⁺ to NADPH at 340 nm.

Materials:

-

Purified this compound dehydrogenase

-

This compound

-

NADP⁺

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the buffer, NADP⁺, and this compound in a cuvette.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately measure the increase in absorbance at 340 nm over time.

-

The rate of NADPH formation is proportional to the enzyme activity.

-

Enzyme kinetics (Kₘ and Vₘₐₓ) can be determined by measuring the initial reaction rates at varying substrate concentrations.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for vinyl protons, methylene protons adjacent to hydroxyl groups, and methyl protons. |

| ¹³C NMR | Resonances corresponding to olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |

| Purity (HPLC/GC) | A single major peak indicating high purity. |

References

An In-depth Technical Guide on the Solubility of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. Due to the limited availability of public data on the solubility of this specific compound, this document focuses on the standardized experimental protocols for determining its solubility in various solvents, empowering researchers to generate reliable data.

Introduction

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a diol with potential applications in various fields of chemical research and development. Understanding its solubility is a critical first step in the design of formulations, the development of purification methods, and for its use in various assays. Solubility, a fundamental physicochemical property, significantly influences the bioavailability of potential drug candidates.[1] This guide outlines the current state of knowledge and provides detailed methodologies for its empirical determination.

Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 534.7 mg/L | Estimated (for (2Z,6E) isomer)[2][3] |

| Ethanol | - | Data not available | - |

| Methanol | - | Data not available | - |

| Acetone | - | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | - | Data not available | - |

| Ethyl Acetate | - | Data not available | - |

Note: The provided water solubility value is an estimation for a geometric isomer and should be used with caution. Experimental verification is highly recommended.

Experimental Protocols

Given the scarcity of data, experimental determination of solubility is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[4]

Shake-Flask Method for Thermodynamic Solubility Determination

This method is based on achieving equilibrium between the solid compound and its saturated solution.

Principle: An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, representing the thermodynamic solubility.

Apparatus and Reagents:

-

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Procedure:

-

Preparation: Add an excess amount of solid (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol to a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[4] The duration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL, µg/mL, or mol/L.

Alternative Method: Potentiometric Titration

For ionizable compounds, potentiometric titration can be a rapid and reliable method to determine the pH-solubility profile.[1][5][6][7][8]

Principle: This method involves titrating a solution of the compound with an acid or base and monitoring the pH. The point at which the compound precipitates can be used to calculate the intrinsic solubility. This technique is particularly useful for compounds with acidic or basic functional groups.[1][5][6][7][8]

Mandatory Visualizations

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While specific solubility data for (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol remains to be broadly published, this guide provides the necessary framework for its determination. The shake-flask method offers a robust and reliable approach for obtaining thermodynamic solubility, which is a cornerstone for further research and development. Accurate and reproducible solubility data generated through these standardized protocols will be invaluable for the scientific community working with this compound.

References

- 1. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Z,E)-2,6-dimethyl-2,6-octadiene-1,8-diol [flavscents.com]

- 3. (Z,E)-2,6-dimethyl-2,6-octadiene-1,8-diol, 32663-40-4 [thegoodscentscompany.com]

- 4. google.com [google.com]

- 5. DSpace [kops.uni-konstanz.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocol: Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol from Geranyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, also known as 8-hydroxygeraniol, from geranyl acetate. The synthesis is a convenient two-step process involving a regioselective selenium dioxide-promoted oxidation followed by a straightforward deacetylation. This method is scalable and provides a reliable means to produce multigram quantities of the target diol, which is a key biosynthetic precursor to monoterpene indole alkaloids.[1][2][3]

Introduction

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a monoterpenoid of significant interest in synthetic and medicinal chemistry. It serves as an early biosynthetic precursor to a vast array of monoterpene indole alkaloids, including medicinally important compounds like vinblastine and strychnine.[1] The protocol detailed herein is based on an operationally simple and efficient conversion of commercially available geranyl acetate to the target diol.[1][2]

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Oxidation of Geranyl Acetate: Geranyl acetate is subjected to a selenium dioxide-promoted allylic oxidation to introduce a hydroxyl group at the C8 position, yielding 8-hydroxygeranyl acetate.

-

Step 2: Deacetylation of 8-Hydroxygeranyl Acetate: The intermediate acetate is then hydrolyzed to afford the final product, (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Geranyl Acetate | SeO₂, tert-butyl hydroperoxide | Dichloromethane (CH₂Cl₂) | 23 | 1.5 | 8-Hydroxygeranyl Acetate | 64 |

| 2 | 8-Hydroxygeranyl Acetate | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | 23 | 2.5 | (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol | 83 |

Table 2: Physicochemical and Spectroscopic Data of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol

| Property | Value |

| IUPAC Name | (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol[4][5] |

| Molecular Formula | C₁₀H₁₈O₂[4][5] |

| Molar Mass | 170.25 g/mol [4][5] |

| Appearance | Colorless oil[6] |

| CAS Number | 26488-97-1[4][5] |

Experimental Protocols

Step 1: Synthesis of 8-Hydroxygeranyl Acetate

This procedure is adapted from the method described by Garg and coworkers.[1][2][6]

Materials:

-

Geranyl acetate

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide solution (5.5 M in decane)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add selenium dioxide (0.4 equivalents).

-

Add dichloromethane to the flask via cannula.

-

Add geranyl acetate (1.0 equivalent) to the stirred suspension.

-

Add tert-butyl hydroperoxide solution (3.1 equivalents) dropwise via syringe.

-

Stir the reaction mixture at 23 °C for 1.5 hours.

-

Upon completion, quench the reaction by adding water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford 8-hydroxygeranyl acetate as a colorless oil.

Step 2: Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol

This procedure describes the deacetylation of 8-hydroxygeranyl acetate.[1][2][6]

Materials:

-

8-Hydroxygeranyl acetate

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedure:

-

Charge a round-bottom flask with 8-hydroxygeranyl acetate (1.0 equivalent) and methanol.

-

Add potassium carbonate (1.2 equivalents) to the solution in one portion.

-

Stir the mixture at 23 °C for 2.5 hours.

-

After the reaction is complete, concentrate the mixture on a rotary evaporator to remove the methanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and wash the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.

Visualizations

Caption: Reaction scheme for the synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.

Caption: Experimental workflow for the two-step synthesis.

References

- 1. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of this compound Published in Organic Syntheses — Garg Lab [garg.chem.ucla.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 2,6-Dimethyl-2,6-octadiene-1,8-diol, (2E,6E)- | C10H18O2 | CID 5363397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

Enzymatic Synthesis of 8-Hydroxygeraniol: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxygeraniol is a critical monoterpenoid intermediate in the biosynthesis of numerous valuable natural products, including the anticancer agent paclitaxel and various monoterpenoid indole alkaloids. Its targeted synthesis is of significant interest for the pharmaceutical and biotechnology industries. This document provides a detailed experimental protocol for the enzymatic synthesis of this compound utilizing a recombinant cytochrome P450 monooxygenase system. The protocol outlines the heterologous expression of geraniol 8-hydroxylase (G8H) and its redox partner, cytochrome P450 reductase (CPR), in Escherichia coli, followed by an in vitro enzymatic assay for the production of this compound from geraniol. This application note serves as a comprehensive guide for researchers seeking to establish a reliable and efficient enzymatic synthesis of this key biosynthetic precursor.

Introduction

The hydroxylation of geraniol at the C8 position to form this compound is a key committed step in the biosynthesis of a diverse array of bioactive terpenoids.[1] In nature, this reaction is catalyzed by a specific class of cytochrome P450 enzymes known as geraniol 8-hydroxylases (G8H). These enzymes require a redox partner, typically a cytochrome P450 reductase (CPR), to transfer electrons from the cofactor NADPH, which are necessary for the monooxygenase activity.[2] The enzymatic approach to synthesizing this compound offers high specificity and avoids the use of harsh reagents often associated with chemical synthesis. This protocol is based on the functional expression of a geraniol 8-hydroxylase from Croton stellatopilosus (CYP76F45) and its corresponding CPR in E. coli.[3]

Signaling Pathway: Monoterpenoid Indole Alkaloid Biosynthesis

The enzymatic synthesis of this compound is an initial and crucial step in the complex biosynthetic pathway of monoterpenoid indole alkaloids (MIAs). The following diagram illustrates the initial stages of this pathway, highlighting the role of geraniol 8-hydroxylase.

Caption: Biosynthetic pathway from Geranyl Diphosphate to Secologanin.

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of this compound is depicted in the following diagram. It encompasses the co-expression of the enzymes, their isolation from the bacterial host, the enzymatic reaction, and the final product analysis.

Caption: Experimental workflow for this compound synthesis.

Data Presentation

| Parameter | Value | Reference |

| Enzyme System | CYP76F45 (G8H) and CPR I from C. stellatopilosus | Sintupachee et al., 2015[3] |

| Expression Host | Escherichia coli BL21(DE3) | Sintupachee et al., 2015[3] |

| Substrate | Geraniol | Sintupachee et al., 2015[3] |

| Cofactor | NADPH | Sintupachee et al., 2015[3] |

| Reaction Buffer | 50 mM Potassium Phosphate, pH 7.4 | (General P450 assay condition) |

| Reaction Temperature | 30°C | (General P450 assay condition) |

| Incubation Time | 1 hour | (Typical in vitro P450 assay duration) |

| Product | This compound | Sintupachee et al., 2015[3] |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | (Standard for terpene analysis) |

| Substrate Specificity | Sintupachee et al., 2015[3] | |

| Geraniol (GOH) | 54% (relative preference) | Sintupachee et al., 2015[3] |

| Farnesol (FOH) | 46% (relative preference) | Sintupachee et al., 2015[3] |

Experimental Protocols

1. Heterologous Expression of Geraniol 8-Hydroxylase and CPR

This protocol describes the co-expression of the cytochrome P450 (G8H) and its reductase (CPR) in E. coli.

-

Materials:

-

E. coli BL21(DE3) competent cells

-

Expression vector (e.g., pET series) containing the G8H gene (e.g., CYP76F45)

-

Co-expression vector (e.g., pACYC series) containing the CPR gene

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

-

Procedure:

-

Co-transform E. coli BL21(DE3) competent cells with the G8H and CPR expression plasmids using a standard heat-shock protocol.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume of LB medium (e.g., 1 L) with antibiotics.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and solubility.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

-

2. Preparation of Microsomal Fraction

As cytochrome P450s are often membrane-bound, the microsomal fraction containing the expressed enzymes is prepared.

-

Materials:

-

Cell pellet from the expression step

-

Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.5 mM DTT, and 20% glycerol)

-

Lysozyme

-

DNase I

-

Ultracentrifuge

-

-

Procedure:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes to reduce the viscosity of the lysate.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal membranes.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of lysis buffer. The protein concentration of the microsomal fraction should be determined using a standard protein assay (e.g., Bradford assay).

-

3. In Vitro Enzymatic Synthesis of this compound

This protocol outlines the enzymatic reaction for the conversion of geraniol to this compound.

-

Materials:

-

Microsomal fraction containing G8H and CPR

-

Geraniol stock solution (e.g., in ethanol or DMSO)

-

NADPH stock solution (freshly prepared)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Ethyl acetate

-

-

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

Microsomal fraction (e.g., 50-100 µg of total protein)

-

Reaction buffer to a final volume of 200 µL

-

Geraniol to a final concentration of 50-200 µM

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for 1 hour with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the product.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Repeat the extraction of the aqueous phase with another volume of ethyl acetate and combine the organic layers.

-

Evaporate the ethyl acetate under a gentle stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried extract in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

-

4. Product Analysis by GC-MS

The identification and quantification of the synthesized this compound are performed using Gas Chromatography-Mass Spectrometry.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column for terpene analysis (e.g., HP-5MS)

-

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the resuspended extract into the GC-MS.

-

Set the GC oven temperature program to separate geraniol and this compound. A typical program might be: initial temperature of 60°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the amount of this compound produced by creating a standard curve with known concentrations of the authentic standard.

-

Conclusion

This application note provides a detailed framework for the enzymatic synthesis of this compound. By following the outlined protocols for enzyme expression, preparation, and in vitro reaction, researchers can reliably produce this important biosynthetic intermediate. The provided diagrams and data table offer a clear overview of the process and expected outcomes. This methodology serves as a valuable tool for researchers in natural product synthesis, metabolic engineering, and drug development, enabling further exploration and utilization of the vast chemical diversity originating from this compound.

References

- 1. Precursor feeding studies and molecular characterization of geraniol synthase establish the limiting role of geraniol in monoterpene indole alkaloid biosynthesis in Catharanthus roseus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway [pmiscience.com]

- 3. research.regionh.dk [research.regionh.dk]

Application Note: Quantification of 8-Hydroxygeraniol in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of 8-hydroxygeraniol in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol covers sample preparation, HPLC analysis, and method validation. Representative data is presented in a tabular format, and the experimental workflow is visualized using a diagram. This application note serves as a comprehensive guide for researchers involved in the analysis of this bioactive monoterpenoid.

Introduction

This compound is a key intermediate in the biosynthesis of various monoterpene indole alkaloids, which are of significant interest in the pharmaceutical industry due to their wide range of biological activities. Accurate quantification of this compound in plant extracts is crucial for understanding its biosynthetic pathways, quality control of herbal products, and for the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of phytochemicals in complex plant matrices.[1][2][3][4] This application note details a reliable HPLC method for the determination of this compound.

Experimental Protocols

Plant Material and Extraction

A generalized protocol for the extraction of this compound from plant material is provided below. The specific plant part (e.g., leaves, flowers, roots) and drying conditions may need to be optimized depending on the plant species.

Protocol: Extraction of this compound from Plant Material

-

Sample Preparation: Air-dry the plant material in the shade to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.

-

Extraction Solvent: Use methanol or ethanol as the extraction solvent.

-

Extraction Procedure:

-

Weigh 10 g of the powdered plant material and place it in a flask.

-

Add 100 mL of the extraction solvent.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Macerate the mixture for 24 hours at room temperature with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

-

Sample for HPLC: Dissolve a known amount of the dried extract in the HPLC mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

The following HPLC conditions are recommended for the analysis of this compound.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |

| Gradient Program | 0-5 min: 10% B 5-20 min: 10-60% B 20-25 min: 60-90% B 25-30 min: 90% B 30-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV-Vis Diode Array Detector (DAD) at 215 nm |

| Reference Standard | This compound (purity >98%) |

Method Validation

For accurate and reliable quantification, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[5]

Protocol: HPLC Method Validation

-

Linearity: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the calibration curve using the following equations:

-

LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

-

LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

-

-

Precision: Assess the precision of the method by analyzing six replicate injections of a standard solution at a known concentration on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.

-

Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of the this compound standard into a pre-analyzed plant extract sample at three different concentration levels. The recovery should be within the range of 98-102%.

-

Robustness: Evaluate the robustness by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Data Presentation

The quantitative data for this compound in different hypothetical plant extracts is summarized in the table below. This table serves as a template for presenting experimental results.

Table 2: Quantification of this compound in Various Plant Extracts

| Plant Species | Plant Part | Extraction Solvent | This compound Content (mg/g of dry extract) ± SD |

| Catharanthus roseus | Leaves | Methanol | 1.25 ± 0.08 |

| Vinca minor | Whole Plant | Ethanol | 0.89 ± 0.05 |

| Rauwolfia serpentina | Roots | Methanol | 0.54 ± 0.03 |

| Tabernaemontana divaricata | Leaves | Ethanol | 1.02 ± 0.07 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization

Experimental Workflow

The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Logical Relationship for Quantification

The logical relationship for calculating the concentration of this compound based on the HPLC data is illustrated below.

Caption: Logic for calculating this compound concentration.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. Adherence to the detailed protocols for sample preparation, HPLC analysis, and method validation will ensure the generation of accurate and reproducible results, which are essential for research and development in the fields of phytochemistry and drug discovery.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. phcogres.com [phcogres.com]

Metabolic Engineering of Yeast for 8-Hydroxygeraniol Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metabolic engineering of Saccharomyces cerevisiae for the production of 8-hydroxygeraniol, a valuable monoterpenoid intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Introduction

This compound is a key precursor in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a class of compounds with significant therapeutic properties. Traditional production of this compound relies on extraction from plant sources, which is often inefficient and unsustainable. Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising alternative for the scalable and cost-effective production of this valuable chemical. This document outlines the key metabolic engineering strategies, provides detailed experimental protocols, and presents quantitative data from engineered yeast strains.

Metabolic Engineering Strategies

The efficient biosynthesis of this compound in yeast requires the introduction of a heterologous pathway and the optimization of native yeast metabolism to enhance the precursor supply. The core strategy involves a two-step conversion from the central metabolite geranyl pyrophosphate (GPP).

-

Expression of Geraniol Synthase (GES): GPP is converted to geraniol by the enzyme geraniol synthase. The gene encoding GES is typically sourced from plants such as Ocimum basilicum (sweet basil).

-

Expression of Geraniol 8-Hydroxylase (G8H): Geraniol is then hydroxylated at the C8 position to yield this compound. This reaction is catalyzed by a cytochrome P450 enzyme, geraniol 8-hydroxylase. A crucial component for the activity of G8H is the co-expression of a compatible cytochrome P450 reductase (CPR), which facilitates electron transfer.

Key Metabolic Modifications to Enhance Production:

-

Increasing GPP Availability:

-

Engineering Farnesyl Pyrophosphate Synthase (FPPS): The native yeast enzyme Erg20p (FPPS) primarily produces farnesyl pyrophosphate (FPP). Engineering Erg20p can shift its specificity towards the production of GPP, the direct precursor for monoterpenoids.

-

Overexpression of tHMG1: Overexpression of a truncated version of HMG-CoA reductase (tHMG1), a key enzyme in the mevalonate (MVA) pathway, increases the overall flux towards isoprenoid precursors.

-

-

Optimizing G8H and CPR Activity:

-

Enzyme Selection: Screening for highly active G8H and CPR enzymes from different plant sources is critical. For instance, G8H from Lonicera japonica (LjG8H) paired with a truncated CPR from Arabidopsis thaliana (tATR1) has shown improved performance over the commonly used Catharanthus roseus enzymes.[1]

-

Endoplasmic Reticulum (ER) Engineering: Since G8H is a membrane-bound protein localized to the ER, engineering the ER to increase its volume and protein folding capacity can enhance the functional expression of G8H.

-

-

Enhancing Cofactor Supply: The hydroxylation reaction catalyzed by G8H requires NADPH as a cofactor. Increasing the intracellular pool of NADPH can significantly boost this compound production.

-

Eliminating Competing Pathways: Deleting genes encoding enzymes that convert this compound into downstream products, such as alcohol dehydrogenase (ADH6) and an aldo-keto reductase (ARI1), can prevent product loss and increase the final titer.[2]

Data Presentation

The following tables summarize the quantitative data on geraniol and this compound production in various engineered S. cerevisiae strains.

Table 1: Geraniol Production in Engineered S. cerevisiae

| Strain Description | Key Genetic Modifications | Geraniol Titer (mg/L) | Reference |

| Engineered Wine Yeast | Wild-type FPPS, integrated GES | High production (specifics not quantified) | [1] |

| Engineered Laboratory Strain | Engineered FPPS (increased GPP release), expressed GES | Strong increase (specifics not quantified) | [1] |

Table 2: Stepwise Improvement of this compound Production in Engineered S. cerevisiae

| Strain | Key Genetic Modifications | This compound Titer (mg/L) in Shake Flask |

| Base Strain | Expression of geraniol synthase | - |

| Strain 1 | + Optimized G8H and CPR expression | Increased production |

| Strain 2 | + Endoplasmic Reticulum (ER) engineering | 158.1 |

| Strain 3 | + Deletion of ADH6 and ARI1 | 238.9 |

| Optimized Strain (Fed-batch) | All modifications with optimized fermentation | >1000 |

Data in Table 2 is sourced from a study on systematic engineering to enhance this compound production.[1][2]

Visualizations

Signaling Pathways

Caption: Engineered metabolic pathway for this compound production in yeast.

Experimental Workflow

Caption: General experimental workflow for this compound production.

Experimental Protocols

Yeast Transformation Protocol (Lithium Acetate/PEG Heat Shock)

This protocol is for the transformation of plasmid DNA into S. cerevisiae.

Materials:

-

Yeast strain to be transformed

-

YPD or appropriate synthetic dropout (SD) medium

-

Plasmid DNA (100-500 ng)

-

1 M Lithium Acetate (LiOAc), pH 7.5

-

50% (w/v) Polyethylene Glycol (PEG), MW 3350

-

10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA)

-

Sterile deionized water

-

Selective agar plates

Procedure:

-

Inoculate a single yeast colony into 5 mL of YPD or SD medium and grow overnight at 30°C with shaking (200-250 rpm).

-

In the morning, dilute the overnight culture into 50 mL of fresh medium to an OD600 of ~0.2.

-

Grow the culture at 30°C with shaking to an OD600 of 0.6-0.8 (log phase).

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

-

Resuspend the cells in 1 mL of 100 mM LiOAc and transfer to a microfuge tube. Centrifuge for 30 seconds and discard the supernatant.

-

Prepare the transformation mix for each transformation:

-

240 µL of 50% PEG

-

36 µL of 1 M LiOAc

-

25 µL of 10 mg/mL single-stranded carrier DNA (boil for 5 minutes and chill on ice immediately before use)

-

50 µL of plasmid DNA and sterile water

-

-

Resuspend the cell pellet in the transformation mix.

-

Incubate at 42°C for 40-60 minutes (heat shock).

-

Centrifuge at 8,000 x g for 1 minute and remove the supernatant.

-

Resuspend the cell pellet in 1 mL of sterile water.

-

Plate 100-200 µL of the cell suspension onto selective agar plates.

-

Incubate the plates at 30°C for 2-4 days until colonies appear.

Shake-Flask Fermentation Protocol

This protocol is for the small-scale production of this compound in shake flasks.